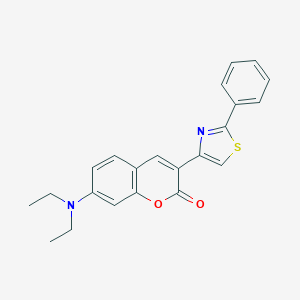
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one, also known as DAPTA, is a small molecule that has attracted significant attention in scientific research due to its unique properties. DAPTA is a fluorescent compound that has been widely used as a tool for studying protein-protein interactions, as well as for the development of biosensors and diagnostic assays.
作用机制
The mechanism of action of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves the selective binding of the compound to specific proteins. This binding can lead to a variety of biochemical and physiological effects, depending on the protein being targeted.
Biochemical and Physiological Effects:
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, depending on the protein being targeted. For example, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to inhibit the binding of HIV-1 Env to CD4, which can prevent viral entry into host cells. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been shown to inhibit the formation of amyloid fibrils, which are associated with a variety of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in lab experiments is its selectivity for specific proteins. This allows researchers to study the interactions between proteins in a highly specific manner. However, one limitation of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is its relatively high cost compared to other fluorescent compounds.
未来方向
There are many potential future directions for the use of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in scientific research. One area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of other viral infections, such as Zika virus and Ebola virus. Another area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one could be used as a tool for studying the interactions between other proteins, including those involved in cancer and autoimmune diseases.
合成方法
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with diethylamine, followed by the addition of 7-hydroxy-2H-chromen-2-one. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学研究应用
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been widely used in scientific research due to its ability to selectively bind to a variety of proteins, including the HIV-1 envelope glycoprotein (Env). This has led to the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of HIV-1. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been used as a tool for studying protein-protein interactions, including the interactions between Env and its cellular receptor, CD4.
属性
CAS 编号 |
88735-57-3 |
|---|---|
分子式 |
C22H20N2O2S |
分子量 |
376.5 g/mol |
IUPAC 名称 |
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C22H20N2O2S/c1-3-24(4-2)17-11-10-16-12-18(22(25)26-20(16)13-17)19-14-27-21(23-19)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3 |
InChI 键 |
YKNIIMNCTBQZSP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



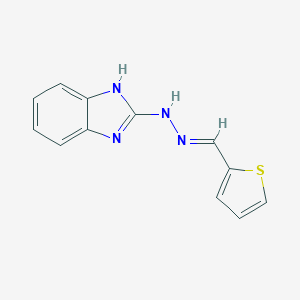

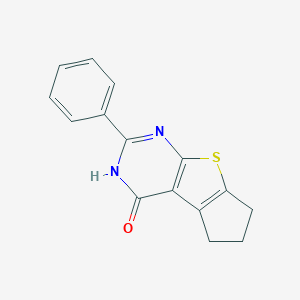


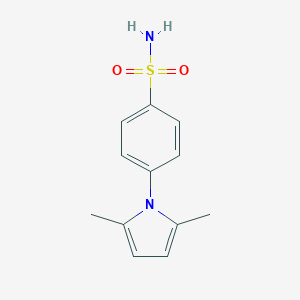
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
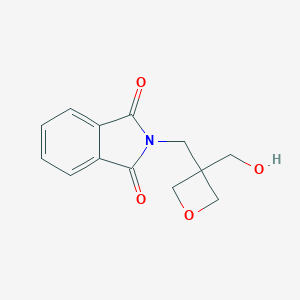
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
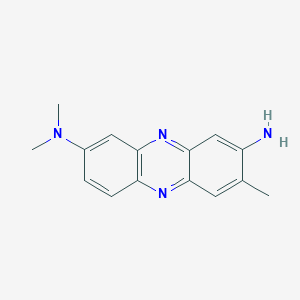
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)

